1,8-BIS(CHLORODIMETHYLSILYL)OCTANE
Overview
Description
1,8-BIS(CHLORODIMETHYLSILYL)OCTANE is an organosilicon compound with the molecular formula C12H28Cl2Si2. It is characterized by the presence of two chlorodimethylsilyl groups attached to an octane backbone. This compound is used in various chemical processes and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE typically involves the reaction of octane-1,8-diol with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The process involves heating the reactants to a specific temperature and maintaining the reaction conditions for a certain period to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,8-BIS(CHLORODIMETHYLSILYL)OCTANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorosilane groups can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Hydrolysis: In the presence of water, the chlorosilane groups hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation to form siloxane bonds, leading to the formation of polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate the reactions.
Solvents: Anhydrous solvents such as toluene or hexane are used to maintain the reaction conditions.
Major Products Formed
Organosilicon Compounds: Substitution reactions yield various organosilicon compounds with different functional groups.
Polysiloxanes: Condensation reactions result in the formation of polysiloxanes, which have applications in materials science.
Scientific Research Applications
1,8-BIS(CHLORODIMETHYLSILYL)OCTANE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and in the preparation of siloxane-based materials.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,8-BIS(CHLORODIMETHYLSILYL)OCTANE involves the reactivity of the chlorosilane groups. These groups can undergo nucleophilic substitution, hydrolysis, and condensation reactions, leading to the formation of various organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisilane: Contains two trimethylsilyl groups attached to a central silicon atom.
Tetramethyldisiloxane: Contains two trimethylsilyl groups connected by an oxygen atom.
Octamethylcyclotetrasiloxane: A cyclic compound with four silicon atoms and four oxygen atoms in a ring structure.
Uniqueness
1,8-BIS(CHLORODIMETHYLSILYL)OCTANE is unique due to its linear octane backbone and the presence of two chlorodimethylsilyl groups. This structure imparts specific reactivity and properties that are different from other organosilicon compounds. Its ability to undergo various chemical reactions and form diverse products makes it valuable in different fields of research and industry .
Properties
IUPAC Name |
chloro-[8-[chloro(dimethyl)silyl]octyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Cl2Si2/c1-15(2,13)11-9-7-5-6-8-10-12-16(3,4)14/h5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNIFCMKCRMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCC[Si](C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198911 | |
Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-28-1 | |
Record name | 1,1′-(1,8-Octanediyl)bis[1-chloro-1,1-dimethylsilane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5089-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane-1,8-diylbis(chlorodimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octane-1,8-diylbis[chlorodimethylsilane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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